2,4-Dibromo-5-(trimethylsilyl)furan is an organobromine compound characterized by the presence of bromine atoms and a trimethylsilyl group attached to a furan ring. This compound is of interest in various chemical syntheses and applications due to its unique structural features and reactivity.
2,4-Dibromo-5-(trimethylsilyl)furan belongs to the class of brominated furan derivatives. It is categorized under organosilicon compounds due to the presence of the trimethylsilyl group, which enhances its stability and reactivity in organic reactions.
The synthesis of 2,4-Dibromo-5-(trimethylsilyl)furan typically involves:
2,4-Dibromo-5-(trimethylsilyl)furan can participate in various chemical reactions:
The efficiency of these reactions often depends on the choice of catalysts and reaction conditions, including temperature and solvent systems .
The mechanism by which 2,4-Dibromo-5-(trimethylsilyl)furan exerts its chemical properties involves:
Research indicates that compounds with similar structures exhibit significant biological activities, including anticancer properties, due to their ability to interact with cellular targets such as enzymes involved in cancer progression .
2,4-Dibromo-5-(trimethylsilyl)furan has several applications in scientific research:
Transition metal-catalyzed cross-coupling reactions are pivotal for installing diverse substituents onto the furan core of 2,4-dibromo-5-(trimethylsilyl)furan. The trimethylsilyl (TMS) group enhances stability and directs regioselectivity during functionalization. Palladium catalysis dominates this domain, leveraging the distinct reactivity of the bromine atoms at C2 and C4. The C2 position, electronically activated by the adjacent sulfur atom in furan, undergoes oxidative addition more readily than C4. This differential reactivity allows sequential couplings: the C2-bromine participates first under mild conditions (e.g., Pd(PPh₃)₄, 25–60°C), while the C4-bromine requires more forcing conditions (e.g., Pd(dppf)Cl₂, 80–100°C) [2] [4].
Copper catalysis offers complementary pathways, particularly for C–heteroatom bond formation. Copper(I) iodide with diamines (e.g., N,N′-dimethylethylenediamine) facilitates amination at C2, exploiting the lower activation barrier for C–Br oxidative addition at this site. Similarly, thioetherification proceeds efficiently using arylthiols and catalytic CuI . Recent advances employ bimetallic Pd/Cu systems for one-pot Sonogashira couplings at C2, enabling direct access to 2-alkynylated intermediates without prior deprotection [4].
Table 1: Catalyst Systems for Selective Coupling at C2 vs. C4
Target Position | Catalyst System | Reaction Conditions | Representative Yield |
---|---|---|---|
C2 | Pd(PPh₃)₄, K₂CO₃ | Toluene, 60°C, 12 h | 92% (Arylation) |
C2 | CuI, proline | DMSO, 80°C, 8 h | 85% (Amidation) |
C4 | Pd(dppf)Cl₂, CsF | DMF, 100°C, 24 h | 78% (Arylation) |
C2/C4 | Pd(PPh₃)₄/CuI, PivOH | THF, 70°C, 18 h | 80% (Dialkynylation) |
Regioselective bromination of 5-(trimethylsilyl)furan exploits both steric and electronic effects. The TMS group exerts a −I effect, depleting electron density at C2/C5 and enhancing electrophilic attack at C3/C4. However, steric bulk directs electrophiles toward the less hindered C3 position. Bromination using N-bromosuccinimide (NBS) in polar aprotic solvents (acetonitrile, DMF) yields 3-bromo-5-(trimethylsilyl)furan as the major product (≥90% regioselectivity). Conversely, radical bromination (Br₂, AIBN, CCl₄) favors the C2 position due to radical stability conferred by the α-silyl effect [3] [5].
Dibromination requires precise stoichiometry and temperature control. Addition of 2.2 equivalents of bromine at −78°C in dichloromethane affords 2,4-dibromo-5-(trimethylsilyl)furan with minimal tribromide formation. The C4 bromination precedes C2 bromination, driven by initial electrophilic attack at the less electron-rich C4, followed by coordination-assisted substitution at C2 [5]. Computational studies confirm that the C4–Br bond forms 15 kJ/mol faster than C2–Br due to reduced steric repulsion with the TMS group [4].
Table 2: Regioselectivity in Bromination of 5-(Trimethylsilyl)furan
Brominating Agent | Conditions | Major Product | Regioselectivity (C2:C3:C4) |
---|---|---|---|
NBS (1 equiv) | CH₃CN, 25°C | 3-Bromo-5-(trimethylsilyl)furan | 5:90:5 |
Br₂ (1 equiv) | CCl₄, Δ, AIBN | 2-Bromo-5-(trimethylsilyl)furan | 85:10:5 |
Br₂ (2.2 equiv) | CH₂Cl₂, −78°C | 2,4-Dibromo-5-(trimethylsilyl)furan | >95% (dibromide) |
The trimethylsilyl group governs electrophilic substitution through dual mechanisms: electronic perturbation and steric encumbrance. Spectroscopic and kinetic analyses reveal a net electron-withdrawing inductive effect (−σI) that increases the furan’s susceptibility to electrophiles. Hammett studies using substituted analogs show ρ = +3.2 for bromination, indicating strong electrophile dependency on ring electronics. The TMS group reduces the HOMO energy by 1.8 eV versus unsubstituted furan, as confirmed by DFT calculations, facilitating electrophilic attack [1] [4].
Steric effects dominate orientation. The TMS group’s van der Waals radius (∼4.5 Å) shields C5, directing electrophiles to C3/C4. For bulky electrophiles (e.g., tert-butyl hypochlorite), C3 selectivity exceeds 95%. Kinetic isotope effect studies (kH/kD = 3.8) confirm irreversible σ-complex formation as the rate-limiting step. Solvent effects are pronounced: protic solvents (methanol/water) enhance C3 selectivity by stabilizing developing cationic intermediates, while aprotic solvents favor C2 attack [3] [5].
2,4-Dibromo-5-(trimethylsilyl)furan serves as a versatile platform for sequential cross-couplings, enabled by orthogonal halogen reactivity. The C2–Br bond undergoes oxidative addition with Pd⁰ complexes 50× faster than C4–Br due to lower bond dissociation energy (BDE: C2–Br = 280 kJ/mol; C4–Br = 292 kJ/mol) and reduced steric hindrance. Ligand engineering fine-tunes selectivity:
Table 3: Halogen Reactivity in Sequential Cross-Couplings
Step | Halogen | Catalyst/Ligand | Compatible Coupling Partners | Yield Range |
---|---|---|---|---|
1 | C2–Br | Pd(dba)₂/P(tBu)₃ | Arylboronic acids, alkynes, amines | 75–92% |
2 | C4–Br | Pd(OAc)₂/SPhos | Vinylstannanes, cyano sources | 65–80% |
Microwave irradiation accelerates reactions by reducing activation barriers (ΔG‡ decreases by 20–30 kJ/mol). Recent protocols achieve full bisfunctionalization in <1 hour using Pd-PEPPSI-IPent (20 mol%) with K₃PO₄ in toluene at 150°C, furnishing tetraarylated furans [4]. The TMS group remains intact under these conditions, underscoring its robustness and synthetic utility.
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